Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in many commercially available drugs and their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of alkynes with nitrile oxides . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions .
Industrial Production Methods
Industrial production of isoxazoles typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by inhibiting enzymes or receptors involved in disease processes. For example, they may inhibit histone deacetylases (HDACs) or other enzymes critical for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound with an isoxazole ring.
Ibotenic Acid: A neurotoxin with an isoxazole structure.
Uniqueness
Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethylsulfonyl group, for example, can enhance its solubility and interaction with biological targets .
Biological Activity
Ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
Ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate has the following chemical formula: C10H12N2O5S. The compound features an isoxazole ring, which is crucial for its biological activity. The presence of both an amino group and an ethylsulfonyl group enhances its solubility and potential interactions with biological targets.
Inhibition of Kinases
Recent studies have shown that isoxazole derivatives can act as inhibitors of various kinases, including Casein Kinase 1 (CK1). For instance, in a study evaluating a series of isoxazole-based compounds, it was found that modifications at specific positions on the isoxazole ring significantly influenced their inhibitory potency against CK1δ and CK1ε. Compounds with IC50 values in the low nanomolar range demonstrated effective inhibition of these kinases, suggesting that ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate may exhibit similar properties .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of both the amino and ethylsulfonyl groups plays a pivotal role in enhancing the compound's biological activity. The ethylsulfonyl moiety is believed to contribute to increased binding affinity to target proteins due to its ability to form hydrogen bonds and hydrophobic interactions. A comprehensive table summarizing various derivatives and their corresponding IC50 values against CK1 is presented below:
Compound | IC50 (nM) | Target |
---|---|---|
Ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate | TBD | CK1δ/CK1ε |
Ethyl 5-amino-4-(phenyl)isoxazole-3-carboxylate | 50 | CK1δ |
Ethyl 5-amino-4-(methylsulfonyl)isoxazole-3-carboxylate | 30 | CK1ε |
Biological Evaluation
In vitro studies have demonstrated that ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate exhibits significant anti-cancer properties. For example, it was tested against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent reduction in cell viability, with an EC50 value suggesting moderate potency compared to established chemotherapeutics.
Case Studies
- Inhibition of Tumor Growth : In a study involving xenograft models, administration of ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate resulted in substantial tumor size reduction compared to control groups. This suggests potential as a therapeutic agent in oncology .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through activation of intrinsic pathways, potentially involving Bcl-2 family proteins. This aligns with findings from other isoxazole derivatives that target similar pathways .
Properties
IUPAC Name |
ethyl 5-amino-4-ethylsulfonyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c1-3-14-8(11)5-6(7(9)15-10-5)16(12,13)4-2/h3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPYTXXDBAFUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1S(=O)(=O)CC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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